3-Fluoro-2-methoxybenzotrifluoride
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Overview
Description
3-Fluoro-2-methoxybenzotrifluoride is an organic compound with the molecular formula C8H6F4O. It is a derivative of benzotrifluoride, where the benzene ring is substituted with a fluorine atom at the 3-position and a methoxy group at the 2-position. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a fluorine atom is introduced using a fluorinating agent such as cesium fluoride (CsF) or potassium fluoride (KF) under appropriate conditions . The methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of 3-Fluoro-2-methoxybenzotrifluoride may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings to ensure the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-methoxybenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and methoxy groups can be substituted with other functional groups under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Fluorinating Agents: Cesium fluoride (CsF), potassium fluoride (KF).
Methylating Agents: Dimethyl sulfate, methyl iodide.
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Fluoro-2-methoxybenzotrifluoride is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-methoxybenzotrifluoride involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups can influence the compound’s reactivity and binding affinity to various biological targets. For example, the electron-withdrawing effect of the fluorine atom can enhance the compound’s electrophilicity, making it more reactive in certain biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-methoxybenzotrifluoride: Similar structure but with different substitution pattern.
3-Fluoro-4-methoxybenzotrifluoride: Another isomer with the methoxy group at the 4-position.
2,3-Difluoro-4-methoxybenzotrifluoride: Contains an additional fluorine atom.
Uniqueness
3-Fluoro-2-methoxybenzotrifluoride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of fluorine and methoxy groups on the benzotrifluoride scaffold makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1-fluoro-2-methoxy-3-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c1-13-7-5(8(10,11)12)3-2-4-6(7)9/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUWZZRHXSJWPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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